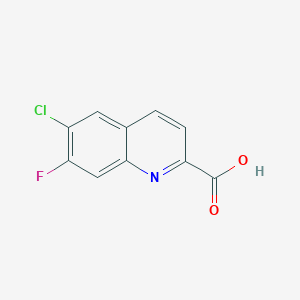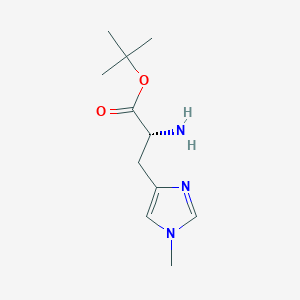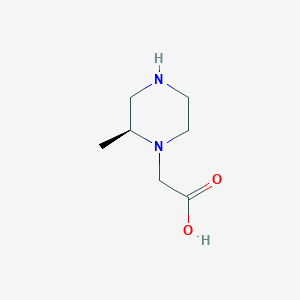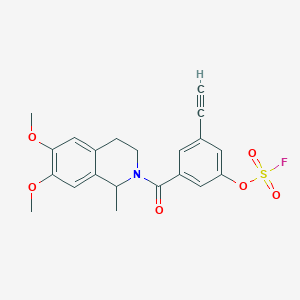
3-Iodo-1,8-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-1,8-naphthyridine is a chemical compound with the molecular formula C8H5IN2 . It is a derivative of 1,8-naphthyridine, which is an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, including this compound, has been a subject of considerable interest. Various methods have been developed, including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one . A novel and efficient synthesis of 3-iodo substituted 1,8-naphthyridines by electrophilic cyclization of 2-amino nicotinaldehyde has also been reported .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a naphthyridine core, which is a bicyclic compound containing two nitrogen atoms in separate rings .Chemical Reactions Analysis
The chemical reactions involving 1,8-naphthyridines are diverse and include multicomponent reactions, Friedländer cyclization, and others . The reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with NaN3 or Me3SiN3 under microwave irradiation gives 3- and 4-amino-1,8-naphthyridin-2(1H)-ones in 30–96% overall yield .Physical And Chemical Properties Analysis
This compound has an average mass of 256.043 Da and a mono-isotopic mass of 255.949738 Da .Scientific Research Applications
Biological Activities
3-Iodo-1,8-naphthyridine is part of a broader group of compounds, 1,8-naphthyridine derivatives, which have garnered significant interest due to their wide range of biological activities. These compounds demonstrate potent scaffolds in therapeutic and medicinal research. They have a broad spectrum of activities including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities. Additionally, they have potential applications in treating neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression. Moreover, these derivatives have been found to possess activities like anti-osteoporotic (α(v)β(3) antagonists), anti-allergic, antimalarial, gastric antisecretory, bronchodilator, anticonvulsant, anti-hypertensive, platelet aggregation inhibition, antioxidant, EGFR inhibition, protein kinase inhibition, ionotropic agent, β‐3 antagonist, MDR modulator, adenosine receptor agonist, adrenoceptor antagonist, and pesticide activities (Madaan et al., 2015), (Gurjar & Pal, 2018), (Gurjar & Pal, 2019).
Photoinitiators of Polymerization
1,8-Naphthyridine derivatives, including this compound, have been extensively studied due to their ease of synthesis and the ability to tune their photophysical properties. They have been used in designing photoinitiators of polymerization activable in the visible range and under low light intensity. These polyaromatic compounds, such as 1,8-naphthalic anhydride and naphthalimides, offer the possibility to develop panchromatic, crosslinkable, or water-soluble photoinitiators (Noirbent & Dumur, 2020).
Cancer Therapy
The naphthalimide family, which includes this compound, is known for its high activity as anticancer drugs due to their effective intercalation with DNA. Structural modifications and structure-activity relationships of naphthalimide compounds have been a focus, demonstrating how modulation of the moiety affects DNA binding to afford a profile of antitumor activity (Tandon et al., 2017).
Antiviral Activities
Naphthyridine scaffold is also important in compounds showing antiviral activities. It exhibits activity against various viruses like HIV, HCMV, HSV, HPV, and HCV. The antiviral activity displayed by many naphthyridine analogs is significant, making it a key pharmacophore in antiviral drug development (Singh et al., 2017).
Dual Fluorescent Dyes
This compound derivatives have been studied for their role in the development of dual fluorescent dyes. These dyes offer advantages in terms of internal calibration and quantitative analysis. Research in this area serves as a guide towards future strategies, particularly in optimizing the dual fluorescence emission by appropriate placement of substituent groups (Begaye et al., 2010).
Medicinal Applications
Naphthalimide compounds, including this compound derivatives, are an important type of nitrogen-containing aromatic heterocycles with extensive potential in medicinal applications. They interact with various biological cations, anions, small molecules, and macromolecules such as DNAs, enzymes, and receptors in living organisms via noncovalent bonds. This interaction spectrum underlines their extensive potentiality in medicinal applications, ranging from anticancer to antidepressant agents (Gong et al., 2016).
Future Directions
The future directions in the research of 3-Iodo-1,8-naphthyridine and its derivatives could involve the development of more eco-friendly, safe, and atom-economical approaches for their synthesis . Additionally, due to their wide applicability in medicinal chemistry and materials science, further exploration of their biological activities and photochemical properties could be beneficial .
Mechanism of Action
Target of Action
3-Iodo-1,8-naphthyridine is a derivative of 1,8-naphthyridines, which are known for their diverse biological activities . The primary targets of 1,8-naphthyridines are often bacterial enzymes, such as DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, making them effective targets for antibacterial drugs .
Mode of Action
Related compounds like nalidixic acid, a 1,8-naphthyridine derivative, selectively and reversibly block dna replication in susceptible bacteria . They inhibit a subunit of DNA gyrase and topoisomerase IV and induce the formation of cleavage complexes
Biochemical Pathways
Considering its potential antibacterial activity, it might interfere with the dna replication process in bacteria by inhibiting key enzymes like dna gyrase and topoisomerase iv . This inhibition could disrupt the normal cell division process, leading to bacterial cell death.
Result of Action
Given its potential antibacterial activity, it may lead to the death of bacterial cells by inhibiting key enzymes involved in dna replication .
properties
IUPAC Name |
3-iodo-1,8-naphthyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2/c9-7-4-6-2-1-3-10-8(6)11-5-7/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COKFMNGWPJZDCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2N=C1)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetamide](/img/structure/B2797175.png)
![5-(methylamino)-2-(4-methylphenyl)-4-[(4-methylphenyl)sulfanyl]-3(2H)-pyridazinone](/img/structure/B2797176.png)

![2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B2797178.png)
![2-{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethoxy}benzonitrile](/img/structure/B2797179.png)

![3-methyl-7-(propan-2-yl)-1-propyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2797181.png)


